molecular formula C17H17N3O3S B2698396 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide CAS No. 2034491-73-9

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2698396
CAS No.: 2034491-73-9
M. Wt: 343.4
InChI Key: WYILDKBMIMQKQU-UHFFFAOYSA-N
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Description

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a cyano group, a methoxyazetidine moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxyazetidine Moiety: This step involves the preparation of 3-methoxyazetidine, which can be synthesized from azetidine through a methoxylation reaction.

    Coupling with Benzenesulfonamide: The methoxyazetidine is then coupled with a benzenesulfonamide derivative. This step often employs a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, but typically include substituted sulfonamides.

Scientific Research Applications

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or dipole interactions, while the methoxyazetidine moiety can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(4-(3-methoxyphenyl)phenyl)benzenesulfonamide: Lacks the azetidine ring, which may affect its biological activity and physical properties.

    4-cyano-N-(4-(3-azetidinyl)phenyl)benzenesulfonamide: Similar structure but without the methoxy group, potentially altering its reactivity and solubility.

Uniqueness

4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of both the methoxyazetidine and cyano groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyano-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-16-11-20(12-16)15-6-4-14(5-7-15)19-24(21,22)17-8-2-13(10-18)3-9-17/h2-9,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYILDKBMIMQKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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